molecular formula C25H22ClF3N2O5S B11512725 Ethyl 2-[(2-{[(4-chlorophenyl)carbonyl]amino}-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate

Ethyl 2-[(2-{[(4-chlorophenyl)carbonyl]amino}-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate

Cat. No.: B11512725
M. Wt: 555.0 g/mol
InChI Key: QTLLJWOULSPZLQ-UHFFFAOYSA-N
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Description

ETHYL 2-({2-[(4-CHLOROPHENYL)FORMAMIDO]-1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YL}AMINO)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring, a chlorophenyl group, and a trifluoromethoxy group, among others.

Preparation Methods

The synthesis of ETHYL 2-({2-[(4-CHLOROPHENYL)FORMAMIDO]-1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YL}AMINO)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenyl group: This step typically involves a substitution reaction where a chlorophenyl group is introduced to the thiophene ring.

    Addition of the trifluoromethoxy group: This step may involve a nucleophilic substitution reaction using a trifluoromethoxy reagent.

    Formation of the final compound: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

ETHYL 2-({2-[(4-CHLOROPHENYL)FORMAMIDO]-1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YL}AMINO)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-({2-[(4-CHLOROPHENYL)FORMAMIDO]-1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YL}AMINO)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying various biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 2-({2-[(4-CHLOROPHENYL)FORMAMIDO]-1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YL}AMINO)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

ETHYL 2-({2-[(4-CHLOROPHENYL)FORMAMIDO]-1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YL}AMINO)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

    Ethyl 2-[(4-chlorophenyl)formamido]acetate: This compound shares a similar chlorophenyl group but lacks the trifluoromethoxy and thiophene components.

    Ethyl 2-[(2-chlorophenyl)formamido]acetate: Similar to the previous compound but with a different position of the chlorine atom on the phenyl ring.

The uniqueness of ETHYL 2-({2-[(4-CHLOROPHENYL)FORMAMIDO]-1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YL}AMINO)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE lies in its combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C25H22ClF3N2O5S

Molecular Weight

555.0 g/mol

IUPAC Name

ethyl 2-[[2-[(4-chlorobenzoyl)amino]-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl]amino]-4-methyl-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C25H22ClF3N2O5S/c1-4-36-22(33)18-14(2)19(15-8-6-5-7-9-15)37-21(18)31-24(23(34)35-3,25(27,28)29)30-20(32)16-10-12-17(26)13-11-16/h5-13,31H,4H2,1-3H3,(H,30,32)

InChI Key

QTLLJWOULSPZLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)NC(C(=O)OC)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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